1-(4-methylpiperazin-1-yl)acetone
Description
Contextualization within the Broader Field of Piperazine (B1678402) Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. rsc.orgnih.gov This structural motif is present in a wide array of pharmaceuticals due to its favorable physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors, which can enhance the solubility and bioavailability of drug candidates. nih.govbohrium.com Furthermore, the piperazine ring's conformationally rigid structure can contribute to higher target affinity and specificity. nih.govresearchgate.net
Piperazine derivatives have demonstrated a vast range of biological activities, including anticancer, antihistamine, antidepressant, and antimicrobial effects. rsc.orgwisdomlib.orgresearchgate.net The versatility of the piperazine core allows for substitution at one or both nitrogen atoms, enabling the fine-tuning of a molecule's pharmacological profile. nih.govresearchgate.net The introduction of various functional groups onto the piperazine ring has led to the development of numerous clinically significant drugs. nih.govmdpi.com
Significance of the Acetone (B3395972) Moiety in Organic Synthesis and Functionalization
Acetone, the simplest ketone, is a fundamental building block and solvent in organic chemistry. wikipedia.orgnih.gov The carbonyl group (C=O) in the acetone moiety of 1-(4-methylpiperazin-1-yl)acetone is a key site for chemical reactions. This group undergoes nucleophilic addition, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in
The presence of the acetone moiety introduces the reactivity of an α-amino ketone. nih.govacs.org α-Amino ketones are valuable synthetic intermediates, as the ketone can be transformed into a variety of other functional groups, and the adjacent amino group can influence the stereochemical outcome of reactions. acs.orgrsc.orgorganic-chemistry.org Common transformations of the ketone group include reduction to an alcohol, reductive amination to form a new amine, and aldol (B89426) condensation to create larger carbon skeletons. ncert.nic.in Acetone itself is used in large-scale industrial processes to synthesize other important chemicals, highlighting the synthetic utility of this functional group. wikipedia.orgnih.gov
Historical Development and Evolution of Related Chemical Scaffolds
The story of piperazine and its derivatives began with its initial naming for its chemical similarity to piperidine, found in the black pepper plant. wikipedia.org However, piperazine itself is not naturally derived from this source. Early synthetic methods involved the reaction of 1,2-dichloroethane (B1671644) with ammonia. wikipedia.org Over the decades, synthetic methodologies have become much more sophisticated, allowing for precise control over the substitution patterns on the piperazine ring.
The development of N-arylpiperazines was a significant milestone, leading to a large class of compounds with important central nervous system activity. nih.govmdpi.com More recently, research has focused on the C-H functionalization of the piperazine ring itself, a challenging but rewarding strategy for creating novel molecular architectures that were previously difficult to access. mdpi.comencyclopedia.pub The evolution of synthetic techniques, such as palladium-catalyzed cross-coupling reactions and photoredox catalysis, has greatly expanded the chemical space that can be explored, enabling the creation of highly complex and diverse piperazine-based molecules for various research applications. nih.govorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFFVAGYPXHKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441328 | |
| Record name | 1-(4-methylpiperazin-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15885-04-8 | |
| Record name | 1-(4-methylpiperazin-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Methylpiperazin 1 Yl Acetone
Direct Synthesis Approaches to 1-(4-methylpiperazin-1-yl)acetone
Direct synthesis methods offer the most straightforward routes to this compound, typically involving a single key bond-forming reaction. These approaches are favored for their atom economy and reduced number of synthetic steps.
Strategies Utilizing 4-Methylpiperazine as a Nucleophilic Reagent
The nucleophilic character of the secondary amine in 4-methylpiperazine is a cornerstone of direct synthetic strategies. This inherent reactivity allows for its direct coupling with suitable three-carbon electrophilic synthons.
One of the most common methods is the nucleophilic substitution reaction with a haloacetone, typically chloroacetone (B47974) or bromoacetone. In this reaction, the secondary amine of 4-methylpiperazine attacks the α-carbon of the haloacetone, displacing the halide and forming the carbon-nitrogen bond. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which can protonate the starting amine, rendering it non-nucleophilic.
Another prominent direct approach is reductive amination . libretexts.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of 4-methylpiperazine with acetone (B3395972) to form an enamine or an iminium ion intermediate, which is then reduced in situ to the desired product. youtube.com This method is advantageous as it starts from readily available and less hazardous materials. Various reducing agents can be employed, with their choice influencing the reaction conditions and selectivity. commonorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective as they are mild enough not to reduce the starting ketone but are capable of reducing the intermediate iminium ion. masterorganicchemistry.comcommonorganicchemistry.com
A summary of common reducing agents for reductive amination is presented below:
| Reducing Agent | Typical Solvents | Key Features |
| Sodium Borohydride (B1222165) (NaBH4) | Methanol, Ethanol | Can reduce the starting ketone; typically added after imine formation. commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaCNBH3) | Methanol | Selective for imines over ketones; tolerant of protic solvents. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (B109758), Dichloroethane, THF | Mild and selective; sensitive to water. masterorganicchemistry.comcommonorganicchemistry.com |
Carbonyl Functionalization and Alkylation Strategies
This approach involves the initial functionalization of a carbonyl compound, followed by alkylation with 4-methylpiperazine. For instance, an α-haloketone like chloroacetone can be considered a pre-functionalized carbonyl compound, as discussed in the previous section.
Alternatively, strategies can involve the generation of an enolate from acetone, followed by a reaction with an electrophilic aminating agent. However, this is generally a less direct and more complex route for this specific target compared to the nucleophilic substitution and reductive amination methods.
Multi-Step Syntheses of this compound Precursors
Multi-step syntheses become relevant when direct approaches are not feasible or when specific stereochemistry or substitution patterns are required. These routes involve the preparation of key intermediates that are then converted to the final product.
Preparation and Derivatization of Key Synthetic Intermediates
Key intermediates for the synthesis of this compound could include more complex piperazine (B1678402) derivatives or modified acetone synthons. For example, a piperazine ring could be constructed onto a pre-existing aminoacetone derivative. nih.govnih.gov However, for a relatively simple molecule like this compound, the preparation of complex precursors is generally less efficient than direct methods.
A plausible, albeit less direct, multi-step route could involve the protection of one of the nitrogen atoms of piperazine, followed by alkylation with chloroacetone, and then methylation of the other nitrogen. This would be a more convoluted pathway than starting with 4-methylpiperazine.
Exploration of Convergent and Divergent Synthetic Pathways
A convergent synthesis would involve the separate synthesis of a piperazine-containing fragment and an acetone-like fragment, which are then coupled in the final step. For this target, the most logical convergent approach is the direct coupling of 4-methylpiperazine and an acetone synthon, as described in the direct synthesis section.
A divergent synthesis could start from a common intermediate that is then modified to produce a library of related compounds. For instance, 1-(piperazin-1-yl)acetone could be synthesized first, and then this intermediate could be subjected to various N-alkylation reactions to produce a range of N-substituted derivatives, including the N-methyl target compound.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic strategies can be envisioned for the synthesis of this compound.
Recent advances in organic synthesis have led to the development of catalytic methods for the direct α-C-H amination of ketones. organic-chemistry.org These methods bypass the need for pre-functionalized ketones like haloacetones. Transition metal catalysts, such as those based on copper or iron, can facilitate the direct coupling of a ketone's α-carbon with an amine. organic-chemistry.org For example, a copper(II) bromide catalyst can promote the direct α-amination of ketones with amines. organic-chemistry.org This approach proceeds via the in-situ generation of an α-bromo ketone, which is then displaced by the amine.
Another catalytic approach is the use of catalysts in reductive amination. While stoichiometric reducing agents are common, catalytic transfer hydrogenation using a hydrogen donor like isopropanol (B130326) or ammonium (B1175870) formate (B1220265) in the presence of a transition metal catalyst (e.g., based on ruthenium or iridium) represents a more atom-economical alternative. organic-chemistry.org For instance, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes with isopropanol as the hydrogen source. organic-chemistry.org
A summary of potential catalytic approaches is provided in the table below:
| Catalytic Method | Catalyst Example | Key Advantages |
| Catalytic α-C-H Amination | Copper(II) Bromide | Avoids the use of stoichiometric halogenating agents. organic-chemistry.org |
| Catalytic Reductive Amination | Nickel Nanoparticles, [RuCl2(p-cymene)]2 | Uses a simple hydrogen source, improving atom economy. organic-chemistry.org |
Role of Homogeneous and Heterogeneous Catalysis
Catalysis is a fundamental pillar in the efficient synthesis of this compound, offering pathways to enhance reaction rates and selectivity. Both homogeneous and heterogeneous catalysis play significant roles, each with distinct advantages and applications. eolss.netmdpi.com
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. eolss.netresearchgate.net This allows for high activity and selectivity as every catalyst molecule can act as an active site. eolss.net For instance, the synthesis of related piperazine derivatives often employs transition metal complexes as homogeneous catalysts. These catalysts can facilitate key bond-forming reactions, such as carbon-nitrogen bond formation, which is central to constructing the piperazine ring and attaching the acetone moiety. The use of soluble catalysts allows for milder reaction conditions, often leading to improved energy efficiency. nih.gov
Heterogeneous Catalysis: Conversely, heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture. eolss.net A primary advantage of this approach is the ease of catalyst separation from the reaction product, enabling straightforward recovery and recycling, which is both cost-effective and environmentally beneficial. mdpi.com In the synthesis of piperazine-containing compounds, solid acid catalysts or supported metal catalysts can be utilized. For example, a patent describes the use of Al2O3 as a carrier catalyst in a related synthesis, highlighting the role of solid supports in facilitating reactions. google.com
The choice between homogeneous and heterogeneous catalysis often involves a trade-off between the high activity and selectivity of homogeneous catalysts and the practical advantages of easy separation associated with heterogeneous catalysts. eolss.net
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis in the Synthesis of this compound
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants | Different from reactants |
| Activity/Selectivity | Generally high | Can be lower due to mass transfer limitations |
| Catalyst Separation | Often complex and costly | Simple and economical |
| Reaction Conditions | Often milder | May require higher temperatures/pressures |
| Example Application | Soluble transition metal complexes for C-N bond formation | Solid acid catalysts or supported metals |
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. While this compound itself is not chiral, asymmetric methodologies are crucial when it serves as a precursor for more complex chiral molecules where specific stereochemistry is vital for their intended function. The development of asymmetric syntheses for related piperidone and piperazine structures provides a framework for potential chiral derivatization of this compound. ethernet.edu.etnih.gov
Key strategies in asymmetric synthesis that could be adapted include:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor of this compound to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is established, the auxiliary is removed.
Chiral Catalysts: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can induce enantioselectivity in the formation of a chiral derivative. mdpi.com For example, asymmetric hydrogenation or alkylation reactions catalyzed by a chiral catalyst could introduce a stereocenter into a modified form of the target molecule. The development of enzymatic transamination with dynamic kinetic resolution for the synthesis of chiral piperidones demonstrates the power of biocatalysis in achieving high enantiomeric excess. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to construct the target molecule.
A practical asymmetric synthesis of a dipeptidyl peptidase IV (DPP-4) inhibitor involved a highly enantioselective Michael addition to form a functionalized piperidinone skeleton, showcasing the industrial application of asymmetric catalysis in creating complex chiral structures containing piperazine-like rings. nih.gov
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. nih.gov These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.orgyoutube.comyoutube.com
Solvent Selection and Minimization
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. lu.se The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. researchgate.net
In the context of synthesizing this compound, traditional syntheses might employ volatile organic compounds (VOCs) such as dichloromethane or toluene. google.comgoogle.com Green chemistry encourages the replacement of these hazardous solvents with safer alternatives. mdpi.com Water is an excellent green solvent, although its use can be limited by the solubility of organic reactants. researchgate.net Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as viable replacements for conventional solvents in various organic transformations, including those relevant to the synthesis of piperazine derivatives. encyclopedia.pubcore.ac.uk
Solvent minimization strategies, such as performing reactions under solvent-free conditions or in highly concentrated solutions, can dramatically reduce waste and improve process efficiency. researchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently all atoms from the reactants are incorporated into the final desired product. acs.orgnih.gov Reactions with high atom economy are inherently greener as they generate fewer byproducts and less waste. scranton.eduprimescholars.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Synthetic routes to this compound should be designed to maximize atom economy. Addition and rearrangement reactions are ideal as they have a theoretical 100% atom economy. scranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. nih.gov For example, a synthesis that proceeds via a reagentless, 100% atom-economic iodosulfenylation of alkynes showcases a sustainable approach. rsc.org
Beyond atom economy, other metrics like reaction mass efficiency (RME) and process mass intensity (PMI) provide a more holistic view of the process's greenness by considering the mass of all materials used, including solvents, reagents, and processing aids, relative to the mass of the final product. acs.org
Process Optimization and Scalability Considerations for this compound
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization and consideration of scalability factors. The goal is to develop a robust, safe, and economically viable process.
Key considerations for process optimization and scale-up include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics helps in optimizing parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.
Heat and Mass Transfer: As reaction volumes increase, heat and mass transfer can become limiting factors. Proper reactor design and agitation are crucial to ensure consistent reaction conditions throughout the vessel.
Downstream Processing: The isolation and purification of this compound must be efficient and scalable. This includes developing robust extraction, crystallization, and distillation procedures that minimize product loss and solvent use. google.com
Safety and Hazard Analysis: A comprehensive risk assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions, especially at a larger scale.
Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Accessible Databases
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound, with the CAS number 15885-04-8. Despite its listing in several chemical vendor catalogs, detailed structural elucidation and spectroscopic analysis information, as requested, could not be located.
The inquiry sought to compile a detailed article covering the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound. The intended structure of the article was to include in-depth subsections on proton and carbon-13 NMR, advanced NMR techniques, high-resolution mass spectrometry, and fragmentation pattern analysis.
However, the necessary foundational data to populate these sections—such as ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, as well as exact mass measurements and mass fragmentation data—are not present in the accessed scientific databases and publications. While general information on the fragmentation of piperazine derivatives is available, this information is not specific to this compound and therefore cannot be used to accurately describe its specific fragmentation pattern. muni.czresearchgate.netlookchem.com
The synthesis of related piperazine structures, such as di(4-methylpiperazin-1-yl)methanone, has been documented in patent literature, but this does not provide the specific analytical data for the target compound. Similarly, studies on other piperazine derivatives focus on their own unique spectral characteristics, which cannot be extrapolated to this compound.
Without access to primary research articles or database entries that have characterized this specific compound, a scientifically accurate and detailed article on its structural elucidation and spectroscopic analysis cannot be generated at this time. The required experimental data appears to be either unpublished or contained within proprietary databases.
Structural Elucidation and Spectroscopic Analysis of 1 4 Methylpiperazin 1 Yl Acetone
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wiley.com
Vibrational Analysis of Functional Groups
The structure of 1-(4-methylpiperazin-1-yl)acetone contains several key functional groups, each with characteristic vibrational modes. The primary functional groups are a ketone (C=O), a tertiary amine within a piperazine (B1678402) ring, and aliphatic C-H bonds in the methyl and methylene (B1212753) groups.
Carbonyl Group (C=O): The most distinct feature in the IR spectrum of a ketone is the strong, sharp absorption band resulting from the C=O stretching vibration. libretexts.orgucalgary.ca For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. libretexts.orglibretexts.org Its high intensity is due to the large change in dipole moment during the stretching vibration. wiley.com
Aliphatic C-H Bonds: The molecule contains C-H bonds in the methyl group attached to the piperazine nitrogen, the methylene groups of the piperazine ring, and the methyl group of the acetone (B3395972) moiety. The stretching vibrations for these sp³-hybridized C-H bonds are consistently found in the region of 2850-3000 cm⁻¹. libretexts.orgvscht.cz Bending vibrations, such as scissoring and rocking, for CH₂ and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹) at approximately 1450-1470 cm⁻¹ and 1350-1370 cm⁻¹, respectively. libretexts.org
C-N Bonds: The stretching vibrations of the C-N bonds within the piperazine ring are typically observed in the fingerprint region, between 1000 and 1300 cm⁻¹. chemguide.co.uk These absorptions can sometimes be difficult to distinguish due to the complexity of this region.
Identification of Characteristic Bonds
The identification of characteristic bonds in the IR spectrum allows for the structural confirmation of this compound. The expected absorption bands are summarized in the table below.
| Bond/Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Ketone) | Stretching | 1705 - 1725 | Strong, Sharp |
| C-H (Methylene/Methyl) | Bending | 1350 - 1470 | Variable |
| C-N (Tertiary Amine) | Stretching | 1000 - 1300 | Medium to Weak |
Data compiled from general spectroscopic tables. ucalgary.calibretexts.orglibretexts.orgvscht.czdocbrown.info
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on molecular geometry, conformation, and the intermolecular interactions that govern crystal packing.
Single Crystal X-ray Diffraction for Molecular Geometry Determination
Single-crystal X-ray diffraction (SCXRD) analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby defining the exact molecular geometry of this compound. preprints.org Although a specific crystal structure for this exact compound is not publicly available, analysis of closely related piperazine derivatives provides a strong basis for its expected structural parameters. muni.czresearchgate.net The structure would be solved by direct methods and refined to yield a complete and accurate three-dimensional model of the molecule. muni.cz
Analysis of Molecular Conformation and Stereochemistry
The stereochemistry and conformation of the molecule are critical aspects of its structure.
Piperazine Ring Conformation: Studies on a wide range of piperazine derivatives have consistently shown that the six-membered piperazine ring predominantly adopts a stable chair conformation. muni.czresearchgate.net This is the expected conformation for this compound as it minimizes both angular and torsional strain.
Substituent Positions: In the chair conformation, substituents on the ring can occupy either axial or equatorial positions. To minimize steric hindrance, it is anticipated that the larger substituent on the nitrogen atom, the acetonyl group (-CH₂C(O)CH₃), would preferentially occupy the equatorial position. muni.cz The methyl group on the other nitrogen is also likely to be in an equatorial position.
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by various intermolecular forces. rsc.org
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O intermolecular hydrogen bonds are expected to play a role in stabilizing the crystal structure. researchgate.net In these interactions, a hydrogen atom from a C-H bond on one molecule interacts with the lone pair of the oxygen atom of the carbonyl group on an adjacent molecule.
Reactivity and Transformation Pathways of 1 4 Methylpiperazin 1 Yl Acetone
Reactions at the Acetone (B3395972) Carbonyl Group
The carbonyl group, with its inherent polarity, is a key center for reactivity, readily undergoing nucleophilic additions and condensation reactions.
The electrophilic carbon atom of the carbonyl group in 1-(4-methylpiperazin-1-yl)acetone is susceptible to attack by various nucleophiles. Such reactions proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The nature of the nucleophile determines the final product.
Common nucleophilic addition reactions for ketones like this compound are expected to include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols.
Organolithium Reactions: Similarly, organolithium reagents would add to the carbonyl group to produce tertiary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide would result in the formation of a cyanohydrin derivative.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be employed to convert the carbonyl group into an alkene.
These reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups.
Condensation reactions involving the carbonyl group are crucial for the synthesis of a wide array of derivatives. These reactions typically involve the initial nucleophilic addition of an amine derivative, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.
Expected condensation reactions for this compound include the formation of:
Imines (Schiff Bases): Reaction with primary amines. Schiff base ligands derived from 1-amino-4-methylpiperazine have been noted for their biological activities. nih.gov
Oximes: Reaction with hydroxylamine.
Hydrazones: Reaction with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine).
Semicarbazones: Reaction with semicarbazide.
The formation of these derivatives can be useful for the characterization and purification of the parent ketone. For instance, the reaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes in the presence of a catalyst demonstrates a similar condensation pathway. researchgate.net
Reactions Involving the Piperazine (B1678402) Nitrogen Atom
The piperazine ring contains two nitrogen atoms, a tertiary amine (N-methylated) and a secondary amine to which the acetone group is attached. The lone pair of electrons on the tertiary nitrogen atom makes it a nucleophilic and basic center.
The tertiary nitrogen atom of the piperazine ring can readily undergo alkylation and acylation reactions.
Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. The synthesis of 1,4-disubstituted 2-methylpiperazine derivatives often involves alkylation steps. researchgate.netnih.gov
Acylation: Acylating agents such as acid chlorides or anhydrides will react with the tertiary amine, though this is less common than with primary or secondary amines. Acyl-1,4-dihydropyridines have emerged as versatile acylation reagents in various organic transformations. mdpi.com The synthesis of 1,4-diformyl-piperazine derivatives highlights the potential for acylation at the piperazine nitrogens. nih.gov
These reactions are instrumental in modifying the structure and properties of the piperazine moiety, which can be significant in the development of pharmacologically active compounds.
Oxidative and Reductive Transformations of this compound
The functional groups within this compound allow for both oxidative and reductive transformations.
Oxidation:
The tertiary amine of the piperazine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids.
Stronger oxidation conditions could potentially lead to the cleavage of the piperazine ring.
Reduction:
The carbonyl group of the acetone moiety can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalytic hydrogenation can also be employed to reduce the carbonyl group.
Under more forcing conditions, the carbonyl group could potentially be fully reduced to a methylene (B1212753) group (CH₂).
These transformations provide pathways to a variety of new compounds with different functionalities and potential applications.
Therefore, it is not possible to provide a detailed article on the "" with the specified subsections on "Mechanistic Investigations of Reaction Pathways," "Kinetic Studies of Reactions," and "Postulated Reaction Mechanisms and Intermediates" at this time. Further experimental research would be required to elucidate these aspects of its chemical behavior.
Computational and Theoretical Studies of 1 4 Methylpiperazin 1 Yl Acetone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.
Density Functional Theory (DFT) Applications to Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of various compounds. For derivatives and analogs of the piperazine (B1678402) class of molecules, DFT calculations, often using the B3LYP method with basis sets like 6-311+G(d,p) or 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. nih.govresearchgate.net
Vibrational analysis is also a key application of DFT. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to confirm structural assignments. nih.gov These computational approaches provide a detailed picture of the molecule's fundamental structure and vibrational modes.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO energy levels)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. mdpi.comnih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comnih.gov
For related piperazine-containing compounds, DFT calculations have been used to determine the energies of the HOMO and LUMO. nih.govnih.gov This analysis helps in understanding the charge transfer mechanisms within the molecule. researchgate.net The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.comscribd.com
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table is representative of calculations performed on similar molecular structures and illustrates the type of data generated.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Conformational Dynamics and Stability Analysis
Molecular dynamics simulations can be used to explore the conformational landscape of flexible molecules like 1-(4-methylpiperazin-1-yl)acetone. By simulating the molecule's movements over time, researchers can identify stable conformations and understand the dynamics of transitions between them. nih.govnih.gov The piperazine ring itself can adopt different conformations, such as chair and boat forms, and the flexibility of the acetone (B3395972) side chain adds further complexity. Analysis of the simulation trajectories, including parameters like the radius of gyration and root-mean-square deviation (RMSD), can reveal the molecule's tendency to adopt folded or extended structures and the stability of these states. nih.govresearchgate.net
Investigation of Solvent Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in explicit solvent (e.g., water) allow for the study of these effects. nih.goviaea.org By analyzing the radial distribution functions, it's possible to characterize the structuring of solvent molecules around the solute and identify key intermolecular interactions, such as hydrogen bonds between the molecule and the solvent. nih.govmdpi.com These simulations are crucial for understanding the solubility and partitioning behavior of the compound, as interactions with the solvent can stabilize certain conformations and influence reactivity. mdpi.com
In Silico Approaches to Molecular Design and Interactions
Computational methods are integral to modern drug discovery and materials science for designing new molecules and predicting their interactions with biological targets or other molecules.
Derivatives of this compound can be designed and evaluated in silico for various applications. For instance, in drug design, the core structure can be modified to optimize binding affinity to a specific protein target. nih.gov Virtual screening of compound libraries containing the piperazine scaffold is a common strategy to identify initial hits. nih.gov
Molecular docking is a key in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is used to understand how a ligand like a this compound derivative might interact with the active site of a protein, providing insights into the binding mode and affinity. nih.govresearchgate.net These computational predictions help prioritize which novel compounds should be synthesized and tested experimentally, accelerating the design cycle. nih.govnih.gov
Ligand-Based and Structure-Based Molecular Design Principles
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. researchgate.netresearchgate.net Computational design strategies for piperazine derivatives, including this compound, generally fall into two categories: ligand-based and structure-based design.
Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For piperazine derivatives, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies are common. 3D-QSAR models, for instance, correlate the physicochemical properties (steric, electrostatic, hydrophobic) of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds like analogues of this compound.
For example, a hypothetical QSAR study on a series of piperazine derivatives might reveal that electron-withdrawing groups on the piperazine ring enhance activity, while bulky substituents on the acetone moiety are detrimental. This information would be critical in guiding the synthesis of more potent analogues.
Structure-Based Design: When the 3D structure of a biological target (e.g., an enzyme or receptor) is available, structure-based design becomes a powerful tool. Molecular docking is a key technique in this approach, where the compound is computationally placed into the binding site of the target to predict its binding orientation and affinity. nih.govpharmaceuticaljournal.netbohrium.com
In the context of this compound, if it were being investigated as an inhibitor for a specific enzyme, docking studies could reveal key interactions. For instance, the nitrogen atoms of the piperazine ring might form hydrogen bonds with amino acid residues in the active site, while the acetone group could fit into a hydrophobic pocket. nih.govbohrium.com Such insights are instrumental in optimizing the lead compound to improve its binding affinity and selectivity. acs.org
To illustrate the kind of data generated from these studies, the following tables present hypothetical results from a molecular docking and a QSAR study involving this compound.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -7.5 | ASP120, TYR85, PHE250 |
| Hydrogen Bonds | 2 | ASP120, TYR85 |
| Hydrophobic Interactions | 3 | LEU80, VAL100, PHE250 |
Note: The data in this table is for illustrative purposes and does not represent published experimental results.
Table 2: Illustrative QSAR Model Parameters for a Series of Piperazine Derivatives
| Statistical Parameter | Value |
| r² (Correlation Coefficient) | 0.85 |
| q² (Cross-validated r²) | 0.72 |
| F-test value | 65.4 |
Note: The data in this table is for illustrative purposes and does not represent published experimental results.
Theoretical Prediction of Chemical Reactivity and Thermodynamic Stability
Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), provides a framework for predicting the intrinsic reactivity and stability of molecules. bohrium.com These calculations can elucidate electronic structure, molecular orbitals, and various reactivity descriptors.
Chemical Reactivity: The reactivity of this compound can be understood by analyzing its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can quantify the molecule's reactivity. For instance, DFT calculations could predict the most likely sites for electrophilic or nucleophilic attack on the this compound structure.
Thermodynamic Stability: The thermodynamic stability of a compound can be assessed by calculating its enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and heat capacity (Cp). researchgate.netacs.org These parameters are vital for understanding the feasibility of synthetic routes and the compound's persistence under various conditions. For example, computational studies on piperazine and its derivatives in the context of CO2 capture have extensively used thermodynamic modeling to predict properties like heat of absorption and equilibrium constants. acs.orgnih.gov While these studies focus on a different application, the methodologies are directly applicable to understanding the thermodynamic profile of this compound.
The following tables provide hypothetical thermodynamic and chemical reactivity data for this compound, as would be generated from theoretical calculations.
Table 3: Illustrative Predicted Thermodynamic Properties of this compound
| Thermodynamic Property | Predicted Value |
| Enthalpy of Formation (ΔHf) (kJ/mol) | -250.5 |
| Gibbs Free Energy of Formation (ΔGf) (kJ/mol) | -120.8 |
| Heat Capacity (Cp) (J/mol·K) | 285.3 |
Note: The data in this table is for illustrative purposes and does not represent published experimental results.
Table 4: Illustrative Predicted Chemical Reactivity Descriptors for this compound
| Reactivity Descriptor | Predicted Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 5.7 |
| Electronegativity (χ) | 3.35 |
| Chemical Hardness (η) | 2.85 |
Note: The data in this table is for illustrative purposes and does not represent published experimental results.
Analytical Methodologies for the Quantification and Characterization of 1 4 Methylpiperazin 1 Yl Acetone
Chromatographic Separation Techniques
Chromatographic methods are central to the separation and quantification of 1-(4-methylpiperazin-1-yl)acetone, particularly when dealing with complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for its detection.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of an effective HPLC method involves careful optimization of several key parameters to achieve adequate separation and quantification.
Key considerations in HPLC method development include the selection of the stationary phase (column), the composition of the mobile phase, and the detector settings. A reversed-phase C18 column is commonly employed, offering good retention and separation of moderately polar compounds like this compound. The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape of the analyte by controlling its ionization state. Gradient elution, where the proportion of the organic solvent is varied over time, is often utilized to ensure the efficient elution of all components in a sample.
Optimization of the method aims to achieve a balance between resolution, analysis time, and sensitivity. This involves fine-tuning the gradient profile, flow rate, and column temperature. Diode-array detection (DAD) or ultraviolet (UV) detection is commonly used, with the wavelength set at the absorbance maximum of this compound to ensure optimal sensitivity.
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can provide high-resolution separation and sensitive detection, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of the capillary column is crucial, with non-polar or medium-polarity columns often providing the best results.
However, the application of GC for this compound has certain limitations. The compound must be sufficiently volatile and thermally stable to be analyzed without degradation in the heated injector and column. While this compound is generally amenable to GC analysis, less stable impurities or related compounds in a sample may degrade, leading to inaccurate quantification. Derivatization can sometimes be employed to improve the volatility and thermal stability of analytes, but this adds complexity to the sample preparation process.
The coupling of chromatographic techniques with mass spectrometry (MS) provides a significant enhancement in analytical capabilities. These hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer both separation and structural identification of the analyte.
LC-MS is particularly well-suited for the analysis of this compound in complex matrices. The high sensitivity and selectivity of the mass spectrometer allow for the detection of trace amounts of the compound. Electrospray ionization (ESI) is a common ionization technique used for this purpose. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the method's specificity and quantitative accuracy are greatly improved.
GC-MS combines the high separation efficiency of GC with the definitive identification power of MS. Following separation on the GC column, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for this compound, confirming its identity.
Spectrophotometric Analytical Methods (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy can be used as a straightforward and cost-effective method for the quantification of this compound in its pure form or in simple mixtures. The compound exhibits a characteristic UV absorbance spectrum, and the absorbance at a specific wavelength (λmax) is directly proportional to its concentration, following the Beer-Lambert law.
While UV-Vis spectroscopy is a valuable tool for quick quantitative assessments, its selectivity is limited. In the presence of other compounds that absorb at similar wavelengths, this method is prone to interference, which can lead to inaccurate results. Therefore, it is often used in conjunction with more selective techniques like chromatography for method validation and routine quality control where the sample matrix is well-defined.
Method Validation and Quality Assurance Protocols in Chemical Analysis
The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. A comprehensive validation protocol for the analysis of this compound typically includes the assessment of the following parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Adherence to these validation parameters and the implementation of quality assurance protocols, such as the use of certified reference materials and regular system suitability checks, are essential for maintaining the integrity of the analytical data.
Sample Preparation Techniques for Analytical Characterization
The goal of sample preparation is to extract this compound from the sample matrix and to remove interfering substances that could affect the analysis. The choice of technique depends on the nature of the sample matrix (e.g., reaction mixture, formulation, biological fluid).
Common sample preparation techniques include:
Direct Injection: For clean samples, direct injection into the analytical instrument may be possible after simple dilution.
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. By selecting an appropriate solvent, this compound can be selectively extracted from an aqueous sample into an organic layer, which is then concentrated and analyzed.
Solid-Phase Extraction (SPE): SPE is a more efficient and selective technique where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. Different types of SPE cartridges (e.g., reversed-phase, ion-exchange) can be used depending on the properties of the analyte and the matrix.
The chosen sample preparation method should be optimized to ensure high recovery of the analyte and effective removal of interferences, thereby improving the accuracy and sensitivity of the subsequent analysis.
Applications of 1 4 Methylpiperazin 1 Yl Acetone in Advanced Organic Synthesis
1-(4-methylpiperazin-1-yl)acetone as a Key Synthetic Intermediate for Complex Molecules
The strategic placement of a ketone group and a tertiary amine within the same molecule renders this compound a highly useful intermediate in the synthesis of complex organic structures, including pharmaceutically active compounds. The ketone functionality serves as a handle for a variety of chemical transformations, while the methylpiperazine group often imparts desirable physicochemical properties, such as improved solubility and bioavailability, to the final products. nih.gov
Although direct, large-scale applications in total synthesis are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. For instance, the methylpiperazine group is a common feature in many approved drugs. mdpi.com The synthetic utility of this compound lies in its potential to participate in reactions that build molecular complexity. For example, the ketone can undergo aldol (B89426) condensations, Mannich reactions, and various olefination reactions to create new carbon-carbon bonds, forming the backbone of more intricate molecules.
Derivatization Strategies for Novel Molecular Architectures
The inherent reactivity of this compound allows for a multitude of derivatization strategies, enabling the generation of novel molecular architectures with potential applications in drug discovery and materials science. These strategies primarily target the ketone functional group and the piperazine (B1678402) ring.
The carbonyl group of this compound is a prime site for modification. It can readily undergo reactions such as:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can introduce diverse substituents, leading to a wide range of amino derivatives.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the ketone into various alkenes, providing a pathway to molecules with extended carbon skeletons.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group yields tertiary alcohols, introducing new stereocenters and functional groups.
Acylation: The α-carbon to the ketone can be acylated, introducing another carbonyl group and providing a handle for further functionalization. researchgate.net
The piperazine nitrogen atoms also offer opportunities for derivatization. While the nitrogen atom attached to the methyl group is tertiary, the other nitrogen can be targeted for quaternization or other modifications under specific conditions, although these are less common.
A summary of potential derivatization reactions is presented in the table below:
| Reaction Type | Reagents | Product Type |
| Reductive Amination | R1R2NH, NaBH3CN | Substituted Amines |
| Wittig Reaction | Ph3P=CHR | Alkenes |
| Grignard Reaction | RMgX | Tertiary Alcohols |
| Acylation | Acylating agent (e.g., acyl chloride) | β-Diketones |
These derivatization strategies underscore the versatility of this compound as a scaffold for combinatorial chemistry and the development of libraries of novel compounds for biological screening. mdpi.com
Contribution to the Synthesis of Heterocyclic Compounds Bearing the Methylpiperazine Moiety
The structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems that incorporate the methylpiperazine unit. The presence of both a ketone and a nucleophilic nitrogen center within the molecule, or through in-situ generation of reactive intermediates, allows for its participation in cyclization reactions to form rings of different sizes and functionalities.
The methylpiperazine moiety is a common scaffold in a wide range of biologically active heterocyclic compounds. nih.govbeilstein-journals.org While specific examples detailing the direct use of this compound in the synthesis of these heterocycles are not extensively reported in readily accessible literature, its potential is evident from established synthetic methodologies.
For example, the ketone functionality can react with binucleophilic reagents to construct various heterocyclic rings. Some potential applications include:
Synthesis of Pyrimidines: Condensation of the ketone with urea (B33335) or thiourea (B124793) derivatives, often in the presence of a catalyst, can lead to the formation of pyrimidine (B1678525) or thiopyrimidine rings.
Synthesis of Pyrazoles: Reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) rings, a common motif in medicinal chemistry.
Synthesis of Benzodiazepines: Condensation with ortho-phenylenediamines could potentially lead to the formation of 1,5-benzodiazepine derivatives.
The following table outlines some of the potential heterocyclic systems that could be synthesized using this compound as a starting material:
| Heterocyclic System | Potential Co-reactant |
| Pyrimidines | Urea, Thiourea |
| Pyrazoles | Hydrazine derivatives |
| Benzodiazepines | o-Phenylenediamine |
The incorporation of the methylpiperazine group through the use of this compound as a building block can be a strategic approach in the design and synthesis of novel heterocyclic compounds with tailored biological activities.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(4-methylpiperazin-1-yl)acetone in laboratory settings?
- Methodology : Synthesis typically involves multi-step routes, including nucleophilic substitution or coupling reactions. Critical parameters include solvent selection (e.g., ethanol, DMF), temperature control (reflux conditions), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is essential to isolate high-purity products .
- Data Contradictions : Yield variations may arise from competing side reactions (e.g., over-alkylation of the piperazine ring), necessitating iterative optimization of reaction time and catalyst loading .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : Analyze / spectra to confirm piperazine ring substitution patterns and ketone functionality.
- FT-IR : Verify carbonyl stretching vibrations (~1700 cm) and C-N bonds (~1250 cm) .
- Data Interpretation : Discrepancies in peak splitting (e.g., due to rotational isomerism) require computational modeling (DFT) to correlate experimental spectra with theoretical predictions .
Advanced Research Questions
Q. What computational strategies predict the pharmacological interactions of this compound with serotonin receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to 5-HT or 5-HT receptors, leveraging crystal structures from the PDB (e.g., 4IAR) .
- MD Simulations : Assess ligand-receptor stability under physiological conditions (e.g., solvation, temperature) .
- Data Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from protonation state variations of the piperazine nitrogen under physiological pH .
Q. How do crystallographic studies resolve conformational ambiguities in piperazine derivatives like this compound?
- Methodology :
- X-ray Crystallography : Determine bond angles (e.g., C-N-C ~109.5°) and torsional parameters to validate chair/boat conformations of the piperazine ring .
- Data Interpretation : Angle deviations (e.g., 118.3° vs. 121.0° in related compounds) highlight steric or electronic influences from substituents like the methyl group .
Q. What environmental factors influence the stability of this compound in biological assays?
- Methodology :
- pH Studies : Monitor degradation kinetics via HPLC under varying pH (e.g., 2–10) to identify hydrolysis-prone conditions .
- Temperature Stability : Use accelerated stability testing (40°C/75% RH) to predict shelf-life .
- Data Contradictions : Conflicting reports on oxidative stability may stem from trace metal impurities in solvents, requiring chelating agents (e.g., EDTA) during storage .
Methodological Challenges and Solutions
Q. How can researchers address low reproducibility in synthetic yields of this compound?
- Troubleshooting Steps :
- Reagent Purity : Use freshly distilled amines to avoid moisture-induced side reactions.
- Catalyst Screening : Test alternatives like Pd/C or Ni catalysts for coupling steps .
- Validation : Cross-validate yields using orthogonal techniques (e.g., GC-MS vs. -NMR integration) .
Q. What strategies mitigate spectral overlap in NMR analysis of structurally similar piperazine derivatives?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals by correlating - and - couplings .
- Isotopic Labeling : Introduce -labeled piperazine to track nitrogen environments .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
